molecular formula C22H25N5O3S B2549257 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide CAS No. 1189921-72-9

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide

Cat. No.: B2549257
CAS No.: 1189921-72-9
M. Wt: 439.53
InChI Key: GKQMGSUSOPHOQZ-UHFFFAOYSA-N
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Description

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The research on these compounds often starts with their synthesis and structural elucidation. For example, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, with its structure confirmed through various spectroscopic techniques and X-ray diffraction. This foundational work sets the stage for further investigations into their properties and applications (Lahmidi et al., 2019).

Antibacterial Activity

Several studies have explored the antibacterial potential of these compounds. For instance, synthesized derivatives showed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents (Lahmidi et al., 2019).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid, which is then coupled with N-(4-methoxybenzyl)propanamide to form the final product.", "Starting Materials": [ "Butylamine", "2-bromoacetic acid", "Thiophene-2-carboxylic acid", "Triethylamine", "Hydrazine hydrate", "4-methoxybenzylamine", "Ethyl chloroformate", "Sodium hydroxide", "Methanol", "Acetic acid", "Chloroform", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid", "a. React thiophene-2-carboxylic acid with hydrazine hydrate to form thiophene-2-carbohydrazide", "b. React thiophene-2-carbohydrazide with 2-bromoacetic acid in the presence of triethylamine to form 3-(2-carboxyethyl)thiophene-2-carboxylic acid", "c. React 3-(2-carboxyethyl)thiophene-2-carboxylic acid with butylamine in the presence of ethyl chloroformate to form 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid", "Step 2: Synthesis of N-(4-methoxybenzyl)propanamide", "a. React 4-methoxybenzylamine with propanoyl chloride in the presence of triethylamine to form N-(4-methoxybenzyl)propanamide", "Step 3: Coupling of intermediates", "a. Dissolve 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid and N-(4-methoxybenzyl)propanamide in chloroform", "b. Add sodium hydroxide solution to the mixture and stir for 2 hours", "c. Extract the product with chloroform and wash with water", "d. Dry the organic layer with anhydrous sodium sulfate", "e. Evaporate the solvent and purify the product by column chromatography using methanol and chloroform as eluents" ] }

CAS No.

1189921-72-9

Molecular Formula

C22H25N5O3S

Molecular Weight

439.53

IUPAC Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C22H25N5O3S/c1-3-4-12-26-21(29)20-17(11-13-31-20)27-18(24-25-22(26)27)9-10-19(28)23-14-15-5-7-16(30-2)8-6-15/h5-8,11,13H,3-4,9-10,12,14H2,1-2H3,(H,23,28)

InChI Key

GKQMGSUSOPHOQZ-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

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